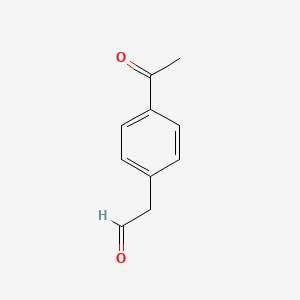

(4-Acetylphenyl)acetaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

343866-28-4 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-(4-acetylphenyl)acetaldehyde |

InChI |

InChI=1S/C10H10O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,7H,6H2,1H3 |

InChI Key |

HKKGGTVHNDHVNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC=O |

Origin of Product |

United States |

Significance of Aldehyde Functional Groups in Complex Molecule Construction

Aldehydes are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to at least one hydrogen atom. numberanalytics.comsolubilityofthings.com This functional group is highly significant in the synthesis of complex molecules due to its inherent reactivity. numberanalytics.comsigmaaldrich.com The polarized nature of the carbonyl group renders the carbon atom electrophilic, making it a prime target for nucleophilic attack. numberanalytics.com This reactivity allows aldehydes to participate in a wide array of chemical transformations, serving as versatile intermediates for a vast range of more complex compounds, including pharmaceuticals, fragrances, and polymers. numberanalytics.comsigmaaldrich.comnumberanalytics.com

The utility of aldehydes in constructing intricate molecular frameworks stems from their ability to readily form new carbon-carbon bonds through reactions such as aldol (B89426) condensations and nucleophilic additions. solubilityofthings.comnumberanalytics.com They can be oxidized to form carboxylic acids or reduced to primary alcohols, further expanding their synthetic potential. solubilityofthings.com This versatility makes the aldehyde group an indispensable tool for chemists aiming to build complex structures with specific functionalities and biological activities. numberanalytics.comiitk.ac.in

The 4 Acetylphenyl Moiety As a Versatile Synthetic Handle

The 4-acetylphenyl group, which is essentially an acetophenone (B1666503) derivative, offers a secondary site for chemical modification within the (4-Acetylphenyl)acetaldehyde molecule. The ketone of the acetyl group can undergo a variety of reactions, and the phenyl ring itself can be subjected to electrophilic substitution. This moiety is a common structural motif in medicinal chemistry and materials science. nih.govtsijournals.com

The acetyl group provides a "handle" for further synthetic transformations. For instance, the ketone can be reduced to a secondary alcohol, or it can participate in reactions to form new carbon-carbon or carbon-heteroatom bonds. Research has shown that related N-(4-acetylphenyl) derivatives can be key starting materials for the synthesis of various heterocyclic compounds, such as pyridines and thiazoles. nih.govekb.eg The phenyl ring, activated by the acetyl group, can also undergo various substitution reactions, allowing for the introduction of additional functional groups. This dual reactivity of the 4-acetylphenyl moiety makes it a valuable component in the design of complex target molecules.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Catalytic Cycles in Synthesis (e.g., Palladium/Copper-mediated)

The synthesis of arylacetaldehydes and their derivatives can often be achieved through sophisticated catalytic methods, among which palladium- and copper-mediated cross-coupling reactions are paramount. While a specific documented synthesis of (4-Acetylphenyl)acetaldehyde using these methods is not detailed in the provided literature, the mechanistic principles of reactions like the Sonogashira coupling can be applied to understand a plausible synthetic route to precursors or the target molecule itself.

The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl halides) and sp-hybridized carbons (of terminal alkynes), typically involves a dual catalytic system of palladium and copper. wikipedia.org The reaction proceeds through two interconnected catalytic cycles. libretexts.org

The Palladium Cycle: The primary catalytic cycle is driven by a palladium(0) complex. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., 4-bromoacetophenone, a potential precursor) to a coordinatively unsaturated Pd(0) species. This step forms a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide species. This organocopper compound then transfers the acetylide group to the Pd(II) complex in a step called transmetalation, displacing the halide. youtube.com

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This final step forms the C-C bond of the product, regenerating the Pd(0) catalyst which can then re-enter the cycle. wikipedia.org

The Copper Cycle: The role of the copper co-catalyst is to facilitate the activation of the alkyne.

π-Complex Formation: The Cu(I) catalyst interacts with the terminal alkyne, forming a π-complex. This increases the acidity of the terminal proton. youtube.com

Deprotonation: A base (commonly an amine) then deprotonates the alkyne to form the highly nucleophilic copper acetylide. youtube.com

Acetylide Transfer: This copper acetylide is the active species that participates in the transmetalation step with the palladium intermediate. wikipedia.org

This catalytic system is highly efficient and can be performed under mild conditions. wikipedia.org A hypothetical application to synthesize a precursor to this compound could involve coupling 4-iodoacetophenone with an acetylene (B1199291) equivalent, followed by hydration of the alkyne to yield the target aldehyde.

| Table 1: Key Steps in a Hypothetical Palladium/Copper-Mediated Synthesis | | :--- | :--- | | Step | Description | | Oxidative Addition | Pd(0) inserts into the Carbon-Halide bond of an aryl halide (e.g., 4-iodoacetophenone). | | Alkyne Activation | Cu(I) and a base convert a terminal alkyne into a reactive copper acetylide. | | Transmetalation | The alkynyl group is transferred from copper to the palladium(II) center. | | Reductive Elimination | The aryl and alkynyl groups couple, releasing the product and regenerating the Pd(0) catalyst. |

Detailed Analysis of Nucleophilic Addition Mechanisms

The aldehyde functional group in this compound is a primary site for nucleophilic attack due to the electrophilicity of the carbonyl carbon. This reactivity is a cornerstone of aldehyde chemistry. ksu.edu.sa The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

The mechanism proceeds in two main steps for a negatively charged nucleophile:

Nucleophilic Attack: The nucleophile directly attacks the partially positive carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgunacademy.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid or the solvent (e.g., water), to yield a neutral alcohol product. unacademy.com

For neutral nucleophiles, such as alcohols or water, the mechanism is slightly different and often requires acid catalysis. libretexts.org

Carbonyl Protonation: An acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The weak, neutral nucleophile then attacks the activated carbonyl carbon.

Deprotonation: A subsequent deprotonation step yields the final addition product. For example, the reaction with an alcohol under acidic conditions first forms a hemiacetal, which can then react with a second alcohol molecule to form a stable acetal (B89532). libretexts.org

The reactivity of the aldehyde in this compound is generally higher than that of the ketone group due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

| Table 2: Nucleophilic Addition to this compound | | :--- | :--- | :--- | | Nucleophile Type | Key Mechanistic Step | Intermediate | | Charged (e.g., CN⁻, R-MgX) | Direct attack on carbonyl carbon | Tetrahedral Alkoxide | | Neutral (e.g., H₂O, ROH) | Acid-catalyzed activation of carbonyl | Protonated Carbonyl |

Mechanistic Insights into Condensation and Annulation Pathways

The presence of α-hydrogens (on the carbon adjacent to the aldehyde group) makes this compound susceptible to condensation reactions, most notably the aldol (B89426) condensation. This reaction is a powerful tool for forming new carbon-carbon bonds.

The base-catalyzed aldol condensation mechanism involves the following steps:

Enolate Formation: A base removes an acidic α-hydrogen from one molecule of the aldehyde, creating a nucleophilic enolate ion. nih.gov

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second, unreacted aldehyde molecule. This step forms a new C-C bond and results in a tetrahedral alkoxide intermediate (an aldol adduct). masterorganicchemistry.com

Protonation: The alkoxide is protonated by the solvent or a conjugate acid of the base to give the β-hydroxy aldehyde (the aldol addition product).

Dehydration (Condensation): Upon heating, a base can remove a proton from the α-carbon, forming another enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide (B78521) ion, resulting in the formation of an α,β-unsaturated aldehyde (the aldol condensation product). masterorganicchemistry.comnih.gov

This reactivity allows for the formation of dimers and polymers. nih.gov Furthermore, if this compound were to react with a suitable Michael acceptor, it could potentially undergo a Robinson annulation. This powerful ring-forming reaction sequence combines a Michael addition with a subsequent intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.com The initial Michael addition would form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol reaction to yield a cyclohexenone derivative. masterorganicchemistry.com

Computational and Experimental Elucidation of Reaction Stereochemistry

The stereochemical outcome of reactions involving this compound is dictated by the geometry of the reacting centers and the mechanism of the transformation.

Stereochemistry of Nucleophilic Addition: The carbonyl carbon of the aldehyde is sp²-hybridized and has a trigonal planar geometry. A nucleophile can attack this planar carbon from either face (the Re or Si face) with equal probability, provided there are no pre-existing chiral influences. libretexts.org If the addition of the nucleophile creates a new stereocenter, a racemic mixture of enantiomers will be formed. libretexts.org Stereocontrol can be achieved by using chiral catalysts, chiral auxiliaries, or performing the reaction in a chiral environment.

Stereochemistry of Condensation Pathways: Condensation reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting an aldehyde with a phosphonate (B1237965) carbanion, are known for their high stereoselectivity. The HWE reaction typically yields the (E)-alkene as the major product. alfa-chemistry.comwikipedia.org The mechanism involves the formation of an oxaphosphetane intermediate. The thermodynamic stability of the transition states leading to the intermediates determines the final stereochemistry. The transition state that minimizes steric interactions between the substituents generally leads to the more stable (E)-alkene. alfa-chemistry.com While the HWE reaction itself involves a phosphonate rather than a simple enolate, the principles of controlling stereochemistry through managing steric interactions in intermediates are broadly applicable to other condensation reactions.

Although specific computational or experimental stereochemical studies on this compound were not found in the provided search results, the established principles of stereoselection in nucleophilic addition and condensation reactions provide a robust framework for predicting and controlling the stereochemical outcomes of its transformations.

| Table 3: Predicted Stereochemical Outcomes for Reactions | | :--- | :--- | :--- | | Reaction Type | Reactant Geometry | Typical Stereochemical Outcome (achiral conditions) | | Nucleophilic Addition | Trigonal Planar Carbonyl | Racemic mixture (if new stereocenter is formed) | | Horner-Wadsworth-Emmons | Trigonal Planar Carbonyl | Predominantly (E)-alkene |

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecular Architectures

The presence of two different carbonyl functionalities, along with an aromatic core, enables (4-Acetylphenyl)acetaldehyde to serve as a foundational unit for constructing intricate and polyfunctionalized organic compounds.

The dual carbonyl nature of this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic rings, which are core components of many pharmaceuticals and functional materials.

Furan (B31954) Derivatives: The synthesis of substituted furans can be achieved through several methods, with the Paal-Knorr synthesis being a prominent example. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comyoutube.com this compound can be envisioned as a key precursor to the necessary 1,4-dicarbonyl intermediate required for this transformation, ultimately leading to the formation of a furan ring bearing a 4-acetylphenyl substituent.

Imidazole Derivatives: Research has demonstrated the incorporation of the 4-acetylphenyl group into imidazole-based structures. In one synthetic approach, derivatives of 4-acetylphenylamine are utilized as starting materials to construct functionalized imidazoles. This highlights the utility of the 4-acetylphenyl scaffold in building complex heterocyclic systems known for their biological activity.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. A derivative of this compound, specifically an α-bromoacetyl intermediate like 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, can undergo this cyclization reaction. nih.gov This process allows for the direct attachment of the 4-acetylphenyl moiety to the thiazole ring, creating hybrid molecules with potential applications in medicinal chemistry. pharmaguideline.comsysrevpharm.org

The following table summarizes established synthetic methods for these heterocycles where this compound or its direct derivatives can serve as key precursors.

| Heterocycle | General Synthetic Method | Role of this compound Moiety |

| Furan | Paal-Knorr Synthesis | Precursor to the required 1,4-dicarbonyl compound. pharmaguideline.comyoutube.com |

| Imidazole | Cyclization of α-aminoketones | The 4-acetylphenyl group is part of the starting α-aminoketone scaffold. |

| Thiazole | Hantzsch Thiazole Synthesis | The corresponding α-haloketone derivative reacts with a thioamide. nih.gov |

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly due to its two distinct carbonyl groups, which can be addressed with different reagents or under different conditions. The aldehyde is generally more reactive towards nucleophilic attack than the ketone, allowing for sequential reactions.

This differential reactivity enables the synthesis of advanced compounds where one functional group is modified while the other remains available for subsequent transformations. For instance, the aldehyde can participate in reactions to form a heterocyclic ring, leaving the acetyl group untouched for later functionalization, such as conversion to an alcohol, an amine, or another functional group. This step-wise approach is fundamental to the construction of polyfunctionalized molecules with precisely defined architectures. google.comnih.gov

Role in Multi-Component and Cascade Reactions

The aldehyde functionality of this compound makes it an ideal candidate for use in multi-component reactions (MCRs) and cascade reactions, which are highly efficient processes for building molecular complexity in a single step.

Multi-Component Reactions (MCRs): MCRs, such as the Ugi or Asinger reactions, involve the combination of three or more reactants in one pot to form a product that contains portions of all starting materials. nih.gov Aldehydes are a cornerstone of many MCRs. This compound can serve as the aldehyde component, allowing for the direct incorporation of the 4-acetylphenyl group into diverse and complex molecular scaffolds, which is a highly desirable feature in the rapid synthesis of compound libraries for drug discovery.

Cascade Reactions: Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in sequence without isolating intermediates. researchgate.net The aldehyde group can initiate or participate in various cascade sequences, such as Michael-aldol cascades. nih.govnih.gov For example, the aldehyde can undergo a Michael addition followed by an intramolecular aldol (B89426) condensation, leading to the rapid formation of stereochemically dense cyclic systems. The use of this compound in such a sequence would yield complex cyclic products functionalized with the 4-acetylphenyl moiety.

Intermediate in the Development of Polymeric Materials

The bifunctional nature of this compound, possessing both an aldehyde and a ketone, presents significant potential for its use as a monomer or cross-linking agent in polymer chemistry. Aldehyde and ketone groups are valuable functionalities for creating polymers with tailored properties. researchgate.netacs.orgnih.gov

While direct polymerization of acetaldehyde (B116499) can lead to materials like polyacetaldehyde, the presence of two carbonyl groups in this compound opens pathways to more complex polymer architectures via polycondensation reactions. researchgate.netresearchgate.net

Polycondensation Monomer: this compound can theoretically react with other bifunctional monomers, such as diamines or diols.

Reaction with diamines would lead to the formation of polyimines (also known as polyschiff bases), where both the aldehyde and ketone groups form C=N bonds.

Reaction with diols could produce polyacetals and polyketals, creating polymers with acetal (B89532) linkages in their backbone.

These reactions are foundational in the synthesis of specialized polymers, including self-healing materials and covalent adaptable networks (CANs), where the reversible nature of imine or acetal bonds can be exploited. nih.govdntb.gov.ua

The potential polymerization reactions are summarized in the table below.

| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |

| Diamine (H₂N-R-NH₂) | Imine (Schiff Base) | Polyimine | Thermosets, recyclable materials, chemosensors. nih.gov |

| Diol (HO-R-OH) | Acetal/Ketal | Polyacetal/Polyketal | Engineering plastics, degradable materials. researchgate.net |

Although specific polymers synthesized directly from this compound are not extensively documented, its structure represents a class of bifunctional carbonyl monomers with clear potential for creating novel polymeric materials. researchgate.netdntb.gov.ua

Theoretical and Computational Chemistry Investigations of 4 Acetylphenyl Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies provide a foundational understanding of the molecule's geometry and electronic landscape.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Acetylphenyl)acetaldehyde, methods like Density Functional Theory (DFT) are commonly employed for this purpose. A popular functional, B3LYP, combined with a basis set such as 6-311++G(d,p), offers a good balance between accuracy and computational cost for organic molecules.

Once the geometry is optimized, various electronic properties can be calculated. The charge distribution, for instance, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This analysis reveals the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the acetyl and acetaldehyde (B116499) groups are expected to carry significant negative charges, while the adjacent carbonyl carbons will be positively charged, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Atomic Charges using NBO Analysis

| Atom | Predicted Partial Charge (e) |

|---|---|

| Carbonyl Oxygen (Aldehyde) | ~ -0.6 |

| Carbonyl Carbon (Aldehyde) | ~ +0.5 |

| Carbonyl Oxygen (Ketone) | ~ -0.55 |

| Carbonyl Carbon (Ketone) | ~ +0.45 |

| Aromatic Carbons | Variable |

| Aromatic Hydrogens | ~ +0.1 to +0.2 |

| Methyl Hydrogens | ~ +0.1 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The primary sources of conformational flexibility are the rotation around the bond connecting the acetaldehyde group to the phenyl ring and the orientation of the methyl group in the acetyl function.

Similar to acetaldehyde, the orientation of the aldehyde C-H bond relative to the phenyl ring can lead to different conformers. researchgate.netic.ac.uk The two main possibilities involve the C-H bond being either in the plane of the phenyl ring (eclipsed) or perpendicular to it (bisected). researchgate.net Computational studies on related substituted acetophenones and chalcones show that the planarity of the molecule is often influenced by the nature of the substituents and the potential for intramolecular interactions. mdpi.com For this compound, a potential energy surface scan, where the dihedral angle of the rotating bond is systematically changed, can reveal the energy barriers between conformers and identify the most stable structures. It is expected that the conformer allowing for maximum conjugation between the phenyl ring and the carbonyl groups, while minimizing steric hindrance, will be the most energetically favorable.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and distribution of these orbitals provide insights into the molecule's electronic behavior. youtube.comossila.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. The LUMO, conversely, represents the ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govwikipedia.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 to -7.5 | Phenyl ring, Acetyl group |

| LUMO | -1.0 to -2.0 | Acetaldehyde group, Phenyl ring |

Note: These are estimated energy ranges. Actual values require specific quantum chemical calculations.

Prediction and Assignment of Spectroscopic Properties (e.g., IR, NMR)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching and bending of bonds. For this compound, DFT calculations can predict the characteristic absorption bands. Key predicted vibrations would include the C=O stretching frequencies for both the aldehyde and ketone groups, which are expected to be strong and appear in the region of 1680-1740 cm⁻¹. docbrown.info Other notable bands would be the C-H stretching of the aromatic ring, the aldehyde group, and the aliphatic methyl and methylene (B1212753) groups. docbrown.infonist.govresearchgate.net

Table 3: Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | 2720-2820 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aldehyde C=O | Stretch | 1720-1740 |

| Ketone C=O | Stretch | 1680-1700 |

Note: Predicted wavenumbers are often scaled to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be estimated. pdx.eduillinois.edu For this compound, distinct signals are expected for the different types of protons: the aldehyde proton, the methylene protons, the methyl protons, and the aromatic protons. researchgate.netlibretexts.org The aldehyde proton is expected to be the most downfield-shifted due to the strong deshielding effect of the carbonyl group. libretexts.org The aromatic protons would appear as a complex pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | 195 - 205 |

| Methylene (-CH₂-) | 3.6 - 3.8 | 45 - 55 |

| Methyl (-CH₃) | 2.5 - 2.7 | 25 - 30 |

| Aromatic (C-H) | 7.5 - 8.0 | 125 - 140 |

| Aromatic (C-subst.) | - | 135 - 150 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions by mapping the potential energy surface that connects reactants to products. nih.gov This involves locating transition states—the high-energy structures that represent the bottleneck of a reaction—and calculating the activation energy. researchgate.net

For this compound, various reactions could be modeled, such as its oxidation to (4-acetylphenyl)acetic acid or its reduction to 2-(4-acetylphenyl)ethanol. Theoretical studies could investigate the mechanisms of these transformations, for example, by modeling the attack of an oxidizing or reducing agent. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of different reaction pathways can be compared. nih.govresearchgate.net For instance, modeling the dissociation of the molecule could provide insights into its stability under different conditions. researchgate.net Such studies often employ methods like DFT to explore the reaction coordinates and use techniques like frequency analysis to confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states). nih.gov

Analysis of Noncovalent Interactions and Crystal Packing in Related Compounds

While direct crystal structure data for this compound may not be readily available, analysis of related compounds provides significant insight into the noncovalent interactions that would govern its solid-state packing. missouri.eduresearchgate.net Studies on substituted acetophenones and chalcones reveal the importance of interactions such as C-H···O hydrogen bonds, π-π stacking between aromatic rings, and other van der Waals forces. mdpi.comresearchgate.netnih.gov

In a hypothetical crystal lattice of this compound, the polar carbonyl groups would be prime candidates for forming intermolecular C-H···O interactions, where the aromatic or aliphatic C-H bonds act as donors and the carbonyl oxygens act as acceptors. mdpi.com The planar phenyl rings could engage in π-π stacking, either in a face-to-face or offset arrangement, which would contribute significantly to the stability of the crystal structure. researchgate.net Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing forces. mdpi.com The interplay between these different noncovalent interactions would ultimately determine the final crystal structure and macroscopic properties of the solid material. missouri.edunih.gov

Q & A

Basic: What are the optimized synthetic routes for (4-Acetylphenyl)acetaldehyde, and how can yield be maximized?

Methodological Answer:

this compound is typically synthesized via Friedel-Crafts acetylation of phenylacetaldehyde derivatives. A two-step approach is common:

Acetylation : React phenylacetaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to introduce the acetyl group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimize yield by maintaining a 1.2:1 molar ratio of acetyl chloride to substrate and strict temperature control to minimize polymerization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H NMR : Expect signals at δ ~9.80 ppm (aldehyde proton), δ ~2.60 ppm (acetyl methyl group), and aromatic protons (δ 7.2–7.8 ppm). Splitting patterns (e.g., singlet for aldehyde) validate substituent positions .

- IR Spectroscopy : Strong C=O stretches (~1720 cm⁻¹ for acetyl and aldehyde groups) and aldehyde C-H stretches (~2820 cm⁻¹) are diagnostic .

- X-ray Crystallography : Resolves stereoelectronic effects and confirms molecular geometry for crystalline derivatives .

Advanced: How should researchers design experiments to investigate the oxidation pathways of this compound, and what intermediates are critical to monitor?

Methodological Answer:

- Experimental Design :

- Use oxidizing agents (e.g., SeO₂, KMnO₄) under varying pH and temperature conditions.

- Track intermediates via in situ FTIR or HPLC-MS. For example, SeO₂ may oxidize the aldehyde to a glyoxal derivative, analogous to acetaldehyde oxidation .

- Key Intermediates :

- Epoxide or carboxylic acid derivatives, depending on the oxidant.

- Monitor via quenching reactions at timed intervals and analyzing with GC-MS or NMR .

Advanced: What strategies resolve discrepancies in quantifying this compound when using HPLC vs. spectrophotometric methods?

Methodological Answer:

- Calibration Standards : Prepare analyte-specific calibration curves for each method to account for matrix effects.

- Cross-Validation : Use RMA (Reduced Major Axis) regression to compare datasets, as done for acetaldehyde in atmospheric studies (slope: 1.47±0.09, R²: 0.72) .

- Spike Recovery Tests : Add known concentrations to sample matrices to evaluate method accuracy (target recovery: 95–105%) .

Advanced: How does the electronic nature of the 4-acetylphenyl group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Steric and Electronic Effects : The acetyl group is electron-withdrawing, polarizing the aldehyde carbonyl and enhancing electrophilicity.

- Kinetic Studies : Compare reaction rates with substituted benzaldehydes (e.g., Hammett plots) to quantify substituent effects.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states for nucleophilic attacks .

Advanced: What role does this compound play in synthesizing pharmacologically active compounds, and how is its bioactivity assessed?

Methodological Answer:

- Applications : Acts as a precursor for Schiff base ligands in metal complexes or heterocyclic drugs (e.g., triazole derivatives with antimicrobial activity) .

- Bioactivity Screening :

- In vitro Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols.

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.